molecular formula C21H21N3O4S B2551657 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921586-38-1

2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2551657
CAS No.: 921586-38-1
M. Wt: 411.48
InChI Key: XJTWVLMHKCDXSO-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an ethoxyphenyl group, a pyridazinyl group, and a methylsulfonyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring under controlled conditions.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group is introduced through a series of reactions, including nitration, reduction, and sulfonylation.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and pyridazinyl intermediates using acetamide as a linker under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(4-(6-(methylthio)pyridazin-3-yl)phenyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propionamide

Uniqueness

What sets 2-(4-ethoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-18-10-4-15(5-11-18)14-20(25)22-17-8-6-16(7-9-17)19-12-13-21(24-23-19)29(2,26)27/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTWVLMHKCDXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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